molecular formula C8H17ClN2O B13263494 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one hydrochloride

1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B13263494
M. Wt: 192.68 g/mol
InChI Key: CUYCQIMMJMDEBF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with ethanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds such as:

    1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.

    2,6-Dimethylpiperazine: The parent compound, which lacks the ethanoyl group and has different reactivity and applications.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

1-(2,6-dimethylpiperazin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-6-4-9-5-7(2)10(6)8(3)11;/h6-7,9H,4-5H2,1-3H3;1H

InChI Key

CUYCQIMMJMDEBF-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1C(=O)C)C.Cl

Origin of Product

United States

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